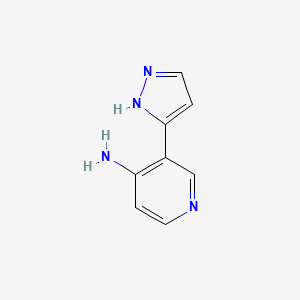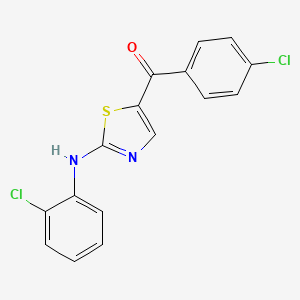![molecular formula C13H8ClF3N4O2 B2883359 3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-26-9](/img/structure/B2883359.png)
3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” has a CAS Number of 338795-26-9 and a linear formula of C13H8ClF3N4O2 . The IUPAC name for this compound is 4-nitrobenzaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 344.68 . The InChI code for this compound is 1S/C13H8ClF3N4O2/c14-11-5-9(13(15,16)17)7-18-12(11)20-19-6-8-1-3-10(4-2-8)21(22)23/h1-7H,(H,18,20)/b19-6+ .科学的研究の応用
Synthesis and Characterization
Researchers have developed novel protocols for synthesizing pyridine derivatives with potential applications in various fields. One study focused on the synthesis, X-ray, and spectroscopic analysis of a closely related compound, revealing insights into its structural and spectral properties, which are crucial for understanding its reactivity and potential applications in materials science and molecular engineering (Tranfić et al., 2011).
Application in Coordination Chemistry
Another area of application is in coordination chemistry, where pyridine-based ligands have been synthesized and characterized for their ability to form complexes with metals. These complexes have been studied for their structural features and potential as drug candidates, particularly in the context of lung cancer treatment. For instance, zinc(II) complexes with new pyridine-based ligands showed promising results in molecular docking studies, suggesting their suitability as drug candidates (Topal, 2020).
Antimicrobial Applications
Pyridine derivatives have also been explored for their antimicrobial properties. A series of chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride, demonstrated significant antimicrobial activity. This research highlights the potential of pyridine derivatives in developing new antimicrobial agents (Al-Salahi et al., 2010).
Molecular Docking and Screening
Further research into pyridine and fused pyridine derivatives has included molecular docking and in vitro screening for antimicrobial and antioxidant activity. This work underscores the versatility of pyridine derivatives in pharmaceutical applications and their potential as leads for the development of new therapeutic agents (Flefel et al., 2018).
Structural Analysis and Drug-likeness Properties
The crystallographic structure, Hirshfeld surface analysis, and drug-likeness properties of new oxime-pyridine compounds have been investigated, providing valuable insights into their potential as pharmaceuticals. Molecular docking studies have supported their inhibitory activity against specific bacterial strains, highlighting the importance of structural analysis in drug development (Topal, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O2/c14-11-5-9(13(15,16)17)7-18-12(11)20-19-6-8-1-3-10(4-2-8)21(22)23/h1-7H,(H,18,20)/b19-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUDVTQJYAIUTI-KPSZGOFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)
![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)
![Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2883282.png)
![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)

![5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2883291.png)
![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2883292.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2883293.png)
![4-[[(E)-2-cyanoethenyl]amino]benzonitrile](/img/structure/B2883294.png)

![Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883297.png)

